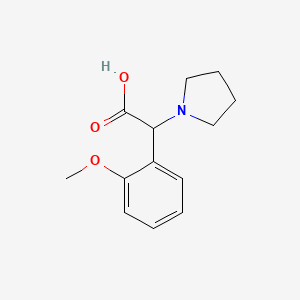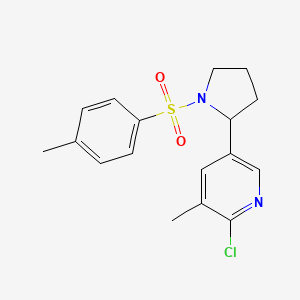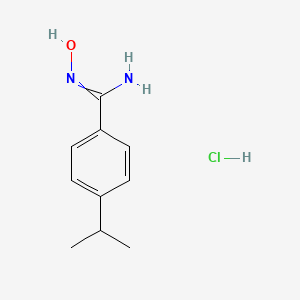
(1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex chiral molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological processes involving cyclopropane derivatives.
Industry: It can be used in the production of advanced materials, such as polymers with unique mechanical properties.
Wirkmechanismus
The mechanism by which (1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A structurally similar compound with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-1,2-Diphenylethylenediamine: Another chiral compound used in the synthesis of chiral stationary phases for chromatography.
Uniqueness: (1S,2S)-1,2-Diethyl-cyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful model compound in scientific research.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(1S,2S)-1,2-diethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-3-8(6(10)11)5-9(8,4-2)7(12)13/h3-5H2,1-2H3,(H,10,11)(H,12,13)/t8-,9-/m1/s1 |
InChI-Schlüssel |
RZZYWODHBSLGOW-RKDXNWHRSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@]1(CC)C(=O)O)C(=O)O |
Kanonische SMILES |
CCC1(CC1(CC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)


![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)







